Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate can be synthesized using various synthetic methodologies. One common method involves the condensation of 2-aminophenol with ethyl fluoroacetate in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under mild conditions . The reaction typically occurs at 50°C in ethanol with aqueous hydrogen peroxide as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways . It may also exert anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate: Known for its antimicrobial and anticancer properties.
Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine, exhibiting different biological activities.
Ethyl 5-bromo-1,3-benzoxazole-2-carboxylate: Contains a bromine atom, used in different medicinal applications.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its chloro and bromo analogs .
Biological Activity
Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and structure-activity relationship (SAR) based on recent scientific findings.
Chemical Structure and Properties
This compound features a benzoxazole ring substituted with a fluorine atom and an ethyl ester group. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds within the benzoxazole class, including this compound, exhibit notable antimicrobial properties . Studies have shown that derivatives can inhibit the growth of various pathogens:
- Minimum Inhibitory Concentrations (MIC) : The MIC values for related benzoxazole compounds have been reported as low as ≤ 1 μM against Mycobacterium tuberculosis .
- Activity Against Bacteria and Fungi : The compound has demonstrated effectiveness against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as yeast strains like Pichia pastoris .
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines:
- Cell Lines Tested : this compound has shown cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cells .
- IC50 Values : Compounds in this class have exhibited IC50 values ranging from 3.79 to 10.78 µM in different assays, indicating their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and metabolic pathways:
- Inhibition of Enzymes : The compound acts as an inhibitor of MtbIMPDH2, crucial for guanine nucleotide biosynthesis in Mycobacterium tuberculosis .
- Interference with Cancer Cell Metabolism : It disrupts metabolic processes in cancer cells, leading to apoptosis and reduced proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
Compound | Substituent | Biological Activity | IC50 (µM) |
---|---|---|---|
Ethyl 5-fluoro | Fluorine | Antimicrobial, Anticancer | Varies by target |
Ethyl 5-chloro | Chlorine | Different activity profile | Higher than fluorine |
Ethyl 5-bromo | Bromine | Used in other medicinal applications | Varies |
The presence of the fluorine atom significantly influences both the chemical reactivity and the biological activity compared to its chloro and bromo analogs .
Case Studies
Several studies have focused on the biological evaluation of benzoxazole derivatives:
- Antimicrobial Screening : A study evaluated various derivatives against E. coli and found that those with electron-donating groups exhibited higher antibacterial activity .
- Anticancer Efficacy : Another investigation assessed several benzoxazole compounds for their cytotoxic effects on MCF-7 cells, revealing that modifications at specific positions on the benzoxazole ring enhanced potency .
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 |
InChI Key |
LAJPDGIMEDQQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
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